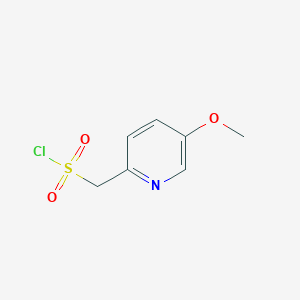

(5-Methoxypyridin-2-YL)methanesulfonyl chloride

Description

Properties

CAS No. |

1260666-61-2 |

|---|---|

Molecular Formula |

C7H8ClNO3S |

Molecular Weight |

221.66 g/mol |

IUPAC Name |

(5-methoxypyridin-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-3-2-6(9-4-7)5-13(8,10)11/h2-4H,5H2,1H3 |

InChI Key |

KQELOSLJKBCGNF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Methoxypyridine+Methanesulfonyl chlorideBase(5-Methoxypyridin-2-YL)methanesulfonyl chloride

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonamide or sulfonate derivatives.

Key Reactivity Patterns :

-

Amines : Primary and secondary amines react to form sulfonamides, releasing HCl. This is a critical step in synthesizing bioactive molecules like kinase inhibitors or antimicrobial agents .

-

Alcohols/Phenols : Reaction with hydroxyl groups yields sulfonate esters, which serve as protective groups or intermediates in further functionalization.

-

Thiols : Thiol-containing compounds form sulfonyl thioethers, though this pathway is less common due to competing oxidation side reactions.

Example Reaction :

This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like pyridine to neutralize HCl .

Reaction Conditions and Optimization

Optimal conditions vary by nucleophile and solvent polarity:

| Nucleophile | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Primary amine | DCM/THF | Pyridine | 0–25°C | 1–4 h | 70–85% |

| Phenol | Acetonitrile | Triethylamine | Reflux | 6–8 h | 60–75% |

| Thiol | DMF | K₂CO₃ | 25°C | 12 h | 40–50% |

Comparative Reactivity with Structural Analogs

Modifications to the pyridine ring or sulfonyl group alter reactivity:

| Compound | Substituent | Reactivity Trend |

|---|---|---|

| (5-Fluoro-pyridin-2-YL)methanesulfonyl chloride | Fluorine at C5 | Increased electrophilicity |

| (5-Methyl-pyridin-2-YL)methanesulfonyl chloride | Methyl at C5 | Reduced solubility in polar solvents |

Mechanistic Pathways

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : The nucleophile (e.g., amine) attacks the electrophilic sulfur atom.

-

Chloride Departure : The S–Cl bond breaks, releasing Cl⁻ and forming the sulfonamide/sulfonate product.

Key Factors Influencing Rate :

-

Electron-donating groups (e.g., methoxy) on the pyridine ring reduce electrophilicity slightly but improve solubility.

-

Polar aprotic solvents (e.g., DCM) stabilize the transition state, accelerating substitution.

Scientific Research Applications

(5-Methoxypyridin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Methoxypyridin-2-YL)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Electronic Properties

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents and aromatic systems. Below is a comparative analysis:

Table 1: Structural and Reactivity Comparison

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds like (4-nitrobenzyl)methanesulfonyl chloride exhibit enhanced reactivity due to nitro groups, accelerating nucleophilic substitution .

- Electron-Donating Groups (EDGs): The methoxy group in this compound reduces electrophilicity compared to nitro analogs but is counterbalanced by the pyridine ring’s electron-deficient nature .

- Aromatic Systems: Pyridine-based sulfonyl chlorides may offer improved solubility and directional effects in synthesis compared to benzene derivatives.

Research Findings and Case Studies

- : (4-Nitrobenzyl)methanesulfonyl chloride demonstrated superior coupling efficiency with pyrrolidine-2-carboxylate, yielding a sulfonamide intermediate .

- : Imidazolidinone-containing sulfonyl chlorides were pivotal in synthesizing cytotoxic agents, highlighting the role of heterocycles in drug design .

- : Reactivity trends align with hydrolysis protocols, where electron-deficient sulfonyl chlorides degrade faster in basic conditions .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (5-Methoxypyridin-2-YL)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with local exhaust ventilation to prevent vapor inhalation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and full-body protective clothing. Respiratory protection with organic vapor cartridges is mandatory for aerosol-prone procedures .

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for inhalation exposure .

- Environmental Precautions : Absorb spills with inert materials (e.g., sand) and dispose via approved hazardous waste facilities .

Q. How should researchers design a synthetic route for introducing sulfonamide groups using this compound?

- Methodological Answer :

- Reaction Setup : Conduct reactions under anhydrous conditions (e.g., dry THF or DCM) to prevent hydrolysis. Equip the system with a nitrogen purge to exclude moisture .

- Stoichiometry : Use 1.1–1.3 equivalents of the sulfonyl chloride relative to the amine nucleophile to account for potential side reactions with residual moisture .

- Workup : Quench excess reagent with ice-cold sodium bicarbonate, followed by extraction with ethyl acetate and silica gel chromatography for purification .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Container : Store in amber glass containers with PTFE-lined caps to resist corrosion .

- Environment : Keep in a cool (<20°C), ventilated area away from oxidizers, heat sources, and UV light .

- Monitoring : Perform monthly visual inspections for discoloration or gas evolution, indicating decomposition .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis during sulfonylation reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., acetonitrile) with molecular sieves (3Å) to scavenge trace water .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing exposure time to moisture .

- In Situ Monitoring : Employ FTIR to track the disappearance of the S=O stretch (1350–1300 cm⁻¹) and confirm reaction completion .

Q. What analytical techniques are most effective for characterizing decomposition byproducts of this compound under thermal stress?

- Methodological Answer :

- GC-MS : Identify volatile decomposition products (e.g., SO₂, CO, chlorinated derivatives) using headspace sampling at 50–100°C .

- NMR Stability Studies : Monitor changes in the methoxy (δ 3.8–4.0 ppm) and pyridine proton signals (δ 7.5–8.5 ppm) under accelerated aging conditions (40°C/75% RH) .

- HPLC-UV/ELSD : Detect non-volatile sulfonic acid derivatives via reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients .

Q. What strategies optimize regioselectivity when this reagent is used in multi-nucleophile systems?

- Methodological Answer :

- pH Control : Lower reaction pH (2–4) to protonate competing nucleophiles (e.g., alcohols), favoring amine sulfonylation .

- Protecting Groups : Temporarily block secondary amines with Boc groups to direct reactivity toward primary amines .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic attack sites on the pyridine ring and adjust substituents for steric/electronic tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.